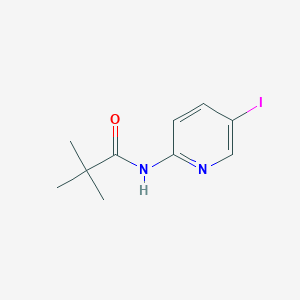

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVMIAULAFHJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589290 | |

| Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-36-6 | |

| Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide chemical properties

Executive Summary

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (also known as N-(5-iodopyridin-2-yl)pivalamide ) is a high-value bifunctional building block in medicinal chemistry.[1] It serves as a strategic intermediate for constructing complex heteroaromatic scaffolds found in kinase inhibitors and GPCR modulators.

Its chemical utility is defined by two distinct reactive sites:

-

The C5-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

-

The Pivalamide Directing Group (DG): The bulky pivaloyl group not only protects the C2-amine but also serves as a powerful directing group for transition-metal-catalyzed C-H activation at the C3 position.

This guide details the synthesis, physical properties, and divergent reactivity profiles of this compound, providing researchers with a roadmap for its application in drug discovery.

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | N-(5-iodopyridin-2-yl)pivalamide; 2-Pivalamido-5-iodopyridine |

| Precursor CAS | 20511-12-0 (2-Amino-5-iodopyridine) |

| Molecular Formula | C₁₁H₁₅IN₂O |

| Molecular Weight | 318.15 g/mol |

| Structure | Pyridine ring substituted at C2 with -NHCOC(CH₃)₃ and at C5 with -I |

| SMILES | CC(C)(C)C(=O)Nc1ccc(I)cn1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |

Synthesis Protocol

The synthesis is a two-step sequence starting from commercially available 2-aminopyridine. The critical step is the regioselective iodination followed by acylation with pivaloyl chloride.

Step 1: Regioselective Iodination

Objective: Synthesize 2-amino-5-iodopyridine.

-

Reagents: 2-Aminopyridine, Periodic acid (

), Iodine ( -

Conditions: 80°C, 4 hours.

-

Mechanism: Electrophilic aromatic substitution. The amino group activates the ring, directing the electrophilic iodine species to the para-position (C5) relative to the amine.

-

Note: Using

as an oxidant ensures high atom economy for iodine usage.

Step 2: Pivaloylation (Target Synthesis)

Objective: Install the pivalamide group.

-

Reagents: 2-Amino-5-iodopyridine, Pivaloyl chloride (Trimethylacetyl chloride), Triethylamine (

). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Protocol:

-

Dissolve 2-amino-5-iodopyridine (1.0 eq) in dry DCM under

atmosphere. -

Add

(1.2 eq) and cool to 0°C. -

Dropwise add Pivaloyl chloride (1.1 eq).

-

Warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with saturated

, extract with DCM, wash with brine, dry over -

Purification: Recrystallization from Hexane/EtOAc or column chromatography.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from 2-aminopyridine to the title pivalamide derivative.

Divergent Reactivity Profile

The strategic value of this compound lies in its ability to undergo selective functionalization at two distinct positions.

Path A: C5-Functionalization (Cross-Coupling)

The C-I bond is weak and highly reactive toward oxidative addition by Pd(0) species. This allows for the rapid introduction of aryl, vinyl, or alkynyl groups at the C5 position without disturbing the pivalamide group.

-

Suzuki-Miyaura: Coupling with arylboronic acids (Cat:

, Base: -

Sonogashira: Coupling with terminal alkynes (Cat:

, CuI).

Path B: C3-Functionalization (C-H Activation)

The pivalamide group is a "privileged" directing group. The carbonyl oxygen coordinates to the metal center (Pd or Cu), positioning the catalyst to activate the C-H bond at the C3 position (ortho to the amine).

-

Reaction: Pd-catalyzed ortho-arylation or alkoxylation.

-

Mechanism: Concerted Metalation-Deprotonation (CMD) pathway.

-

Significance: This allows for the synthesis of 2,3,5-trisubstituted pyridines, which are difficult to access via traditional electrophilic substitution.

Reactivity Logic Diagram

Figure 2: Divergent reactivity map showing C5 cross-coupling vs. C3 directed C-H activation.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

| Technique | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Singlet ~1.25 ppm (9H) | Confirms tert-butyl (pivaloyl) group. |

| 1H NMR (DMSO-d6) | Doublet ~8.0 ppm (1H, C3-H) | Confirms pyridine ring protons. |

| 1H NMR (DMSO-d6) | Doublet ~8.5 ppm (1H, C6-H) | Downfield shift due to adjacent N and I. |

| LC-MS | [M+H]+ = 319.0 | Confirms molecular mass (Iodine isotope pattern). |

| TLC (Hex/EtOAc) | Single spot, Rf ~0.4-0.6 | Indicates purity (depending on exact ratio). |

Self-Validating Protocol Tip: When running the pivaloylation reaction, monitor the disappearance of the broad amino singlet (from the starting material) in the proton NMR. The appearance of the sharp tert-butyl singlet is definitive proof of conversion. If the tert-butyl signal is split or multiple peaks appear in the aliphatic region, incomplete reaction or rotamers may be present.

References

-

Synthesis of 2-Amino-5-iodopyridine

-

General Properties of Aminopyridines

-

Cross-Coupling Reactivity of Halogenated Pyridines

-

Mechanism of Ni/Pd Catalyzed Coupling

-

Princeton University (Macmillan Group). "Mechanistic Analysis of Metallaphotoredox C−N Coupling." (2020).[7]

-

Sources

- 1. 2-Amino-5-iodopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]

- 3. 2-Amino-5-iodopyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Amino-5-iodopyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

An In-Depth Technical Guide to the Synthesis of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, also known as N-(5-iodopyridin-2-yl)pivalamide, is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring, is a common motif in a variety of biologically active compounds. The presence of the iodine atom provides a versatile handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for a successful and reproducible outcome.

Synthesis Pathway Overview

The most direct and widely employed synthetic route to this compound is the acylation of 2-amino-5-iodopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The overall transformation can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights and Rationale for Experimental Choices

The acylation of 2-amino-5-iodopyridine is facilitated by the use of a base, typically a non-nucleophilic amine such as pyridine or triethylamine. The base plays a crucial role in scavenging the hydrochloric acid (HCl) generated as a byproduct of the reaction. Removal of HCl is essential as it can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.

The choice of solvent is also critical. Dichloromethane (DCM) or a similar aprotic solvent is often preferred as it is inert under the reaction conditions and effectively dissolves both the reactants and the intermediate N-acylpyridinium salt. The reaction is typically conducted at a reduced temperature, often starting at 0 °C, to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| 2-Amino-5-iodopyridine | 220.01 | >98% |

| Pivaloyl chloride | 120.58 | >98% |

| Pyridine (anhydrous) | 79.10 | >99.8% |

| Dichloromethane (DCM, anhydrous) | 84.93 | >99.8% |

| Saturated aqueous sodium bicarbonate | - | - |

| Brine (saturated aqueous NaCl) | - | - |

| Anhydrous magnesium sulfate | 120.37 | - |

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-iodopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add pivaloyl chloride (1.2 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Considerations

-

Pivaloyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent the hydrolysis of pivaloyl chloride.

Characterization Data

The final product should be characterized to confirm its identity and purity. Typical analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound via the acylation of 2-amino-5-iodopyridine is a robust and reliable method. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is key to achieving a high yield of the desired product. The protocol outlined in this guide, when followed with the appropriate safety precautions, provides a clear pathway for the successful synthesis of this important chemical intermediate.

References

- General procedures for the acylation of aminopyridines can be found in various organic chemistry textbooks and publications. For a similar transformation, see the synthesis of related N-acyl-N'-(pyridin-2-yl)

-

For the synthesis of the starting material, 2-amino-5-iodopyridine, refer to patents such as CN110590652B, which describes a method using 2-aminopyridine, iodine, and hydrogen peroxide in an aqueous medium.[1]

- For general work-up and purification techniques for pyridine derivatives, refer to standard laboratory practice manuals and publications detailing the synthesis of similar compounds.

Sources

Mechanistic Insight: N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Orthogonal Scaffold Assembly

The following technical guide details the mechanistic role of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (also known as N-(5-iodopyridin-2-yl)pivalamide ) as a strategic scaffold in high-precision medicinal chemistry.

Based on its structural attributes—a pyridine core equipped with a C2-pivalamide directing group and a C5-iodide orthogonal handle —this compound functions as a specialized C-H activation substrate . It enables the rapid, regio-controlled assembly of polysubstituted pyridine pharmacophores, a structural motif ubiquitous in kinase inhibitors and GPCR ligands.

Executive Summary

This compound is a "privileged intermediate" designed to overcome the classical limitations of pyridine functionalization. Its mechanism of action is chemical rather than biological; it operates as a bidentate directing substrate that controls the regioselectivity of transition-metal catalysts (Pd, Cu, or Rh).

By leveraging the Pivalamide Directing Group (DG) , this molecule facilitates C3-selective C-H activation , while preserving the C5-Iodide for subsequent cross-coupling. This "Orthogonal Functionalization" strategy allows drug developers to install three distinct vectors of chemical diversity around the pyridine core, accelerating Structure-Activity Relationship (SAR) studies.

Structural Logic & Causality

The design of this molecule is not arbitrary; every substituent serves a specific mechanistic function in the synthetic workflow.

| Structural Component | Chemical Function | Mechanistic Role |

| Pyridine Core | Pharmacophore | The central scaffold found in >20% of FDA-approved drugs (e.g., Vismodegib, Imatinib). |

| 2-Pivalamide (Piv) | Directing Group (DG) | 1. Coordination: Acts as an LX-type ligand to direct metal catalysts to the C3 position.2. Electronic Modulation: Attenuates the basicity of the pyridine nitrogen, preventing catalyst poisoning.3. Protection: Masks the C2-amine during harsh coupling conditions. |

| 5-Iodide | Orthogonal Handle | A reactive site for classical cross-coupling (Suzuki, Sonogashira) that remains inert during the C3-functionalization step, allowing sequential derivatization. |

Why Pivalamide?

The tert-butyl group of the pivalamide provides steric bulk that forces the carbonyl oxygen into a conformation favorable for metal chelation (the "Thorpe-Ingold effect" analog). This conformation is critical for lowering the entropic cost of forming the key metallacycle intermediate.

Mechanism of Action: Directed C-H Activation

The core utility of this molecule lies in its ability to undergo Concerted Metalation-Deprotonation (CMD) . The pivalamide group recruits the Palladium (Pd) catalyst, positioning it to cleave the C3-H bond selectively.

The Catalytic Cycle

-

Ligand Exchange: The Pd(II) species (e.g., Pd(OAc)₂) coordinates to the pyridine nitrogen and the pivalamide carbonyl oxygen, forming a pre-reactive complex.

-

C-H Activation (CMD Step): A carboxylate ligand on the metal acts as an intramolecular base, deprotonating the C3 position while the Pd center forms a bond with the C3 carbon. This results in a stable 5-membered palladacycle .

-

Functionalization: The palladacycle undergoes reaction with a coupling partner (e.g., aryl boronic acid, alkene, or alkyne).

-

Note: The C5-Iodine bond remains intact because the oxidative addition into C-I is kinetically slower than the directed C-H activation under these specific conditions (often controlled by temperature and ligand choice).

-

-

Reductive Elimination: The product is released, and the active Pd(II) species is regenerated.

Visualization: The Signaling & Reaction Pathway

The following diagram illustrates the mechanistic flow from the starting material to a trisubstituted pharmacophore.

Figure 1: The stepwise orthogonal functionalization pathway. The pivalamide DG enables C3 functionalization first, reserving the C5-iodide for a second, distinct coupling event.

Experimental Protocol: C3-Arylation Workflow

This protocol describes the C-H arylation of this compound, validating its role as a robust building block.

Objective: Install an aryl group at C3 without affecting the C5-Iodine.

Reagents & Conditions

-

Substrate: this compound (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5-10 mol%)

-

Coupling Partner: Aryl boronic acid (1.5 - 2.0 equiv) or Aryl Iodide (requires different conditions)

-

Oxidant (if oxidative coupling): Ag₂CO₃ or Benzoquinone (1.0 - 2.0 equiv)

-

Solvent: tert-Amyl alcohol or DMF

-

Temperature: 80°C - 110°C

Step-by-Step Methodology

-

Setup: In a glovebox or under Argon flow, charge a sealed tube with the substrate, Pd(OAc)₂, and the oxidant.

-

Solvation: Add the solvent and the coupling partner.

-

Reaction: Seal the vessel and heat to the target temperature. Stir vigorously for 12–24 hours.

-

Checkpoint: Monitor via LC-MS.[1] The starting material (MW ~318) should disappear, and the product (MW ~318 + Aryl - 2H) should appear. Crucially, check for de-iodination. If the Iodine is lost, lower the temperature or change the solvent to a non-polar one (e.g., Toluene).

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black and silver salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Validation: Verify the integrity of the C5-Iodine signal via ¹H-NMR (typically a doublet near 8.5 ppm) and ¹³C-NMR.

Applications in Drug Discovery

This mechanism is pivotal for generating libraries of Kinase Inhibitors . Many type I and II kinase inhibitors require a "hinge-binding" motif (often the pyridine nitrogen) and specific hydrophobic groups at the C3 and C5 positions to occupy the enzyme's hydrophobic pockets.

Advantages over Traditional Synthesis:

-

Speed: Eliminates the need for pre-functionalized pyridines which are often expensive or unstable.

-

Diversity: Allows "Late-Stage Functionalization". The common intermediate can be split into multiple streams to test different C3 substituents (via C-H activation) and C5 substituents (via Suzuki coupling).

Comparative Efficiency Data

| Method | Steps to Trisubstituted Pyridine | Yield | Regio-fidelity |

| Traditional SNAr / Lithiation | 4 - 6 | 25 - 40% | Low (Mixtures of isomers common) |

| Directed C-H Activation (This Protocol) | 2 | 65 - 85% | High (>95% C3-selective) |

References

-

Daugulis, O., et al. "Palladium-Catalyzed Anilide ortho-Arylation and Hetarene C-H Functionalization." Journal of the American Chemical Society, 2005.

-

Chen, X., & Yu, J. Q. "Palladium-Catalyzed Oxidative Cross-Coupling of N-(2-Pyridyl)pivalamides with Arenes and Heteroarenes." Journal of the American Chemical Society, 2006.

-

Sigma-Aldrich. "Product Specification: N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide."[2] Merck KGaA.

-

Ye, M., & Yu, J. Q. "A Simple Protecting Group Strategy for Palladium-Catalyzed C-H Functionalization of Pyridines." Journal of the American Chemical Society, 2010.

Sources

An In-depth Technical Guide to N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 470463-36-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including the reactive iodine atom on the pyridine ring and the sterically bulky pivaloyl group, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering insights for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 470463-36-6 | |

| Molecular Formula | C₁₀H₁₃IN₂O | |

| Molecular Weight | 304.13 g/mol | |

| Melting Point | 72-73°C | Finetech Chem |

| Boiling Point | 408.896°C at 760 mmHg | Finetech Chem |

| Density | 1.623 g/cm³ | Finetech Chem |

| LogP | 2.74380 | Finetech Chem |

Synthesis

The synthesis of this compound is a two-step process that begins with the iodination of 2-aminopyridine, followed by the acylation of the resulting 2-amino-5-iodopyridine with pivaloyl chloride.

Step 1: Synthesis of 2-Amino-5-iodopyridine

The precursor, 2-amino-5-iodopyridine, is a crucial intermediate in various organic syntheses, particularly in the development of pharmaceutical compounds.[1] A common and environmentally conscious method for its synthesis involves the direct iodination of 2-aminopyridine.[2] This reaction typically uses elemental iodine in the presence of an oxidizing agent like hydrogen peroxide in an aqueous medium.[2][3] The reaction conditions are carefully controlled to ensure regioselectivity, targeting the 5-position of the pyridine ring.[2]

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine

-

Dissolve 2-aminopyridine in water.[3]

-

Add iodine in 3-5 batches while stirring.[3]

-

After the addition of iodine is complete, maintain the temperature for 1-3 hours.[3]

-

Following the temperature hold, slowly add hydrogen peroxide dropwise.[3]

-

Continue to maintain the temperature for an additional 1-4 hours after the hydrogen peroxide addition is complete.[3]

-

Once the reaction is finished, heat the mixture to reflux for 20-30 minutes.[3]

-

Cool the reaction mixture and filter the precipitate.[3]

-

Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.[3]

Step 2: Acylation of 2-Amino-5-iodopyridine

The second step involves the acylation of 2-amino-5-iodopyridine with pivaloyl chloride (trimethylacetyl chloride) to form the final product. A similar procedure has been successfully employed for the acylation of 2-amino-5-methylpyridine.[4]

Experimental Protocol: Synthesis of this compound

-

In a reaction vessel, dissolve 2-amino-5-iodopyridine in dichloromethane.

-

Add triethylamine to the solution to act as a base.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add pivaloyl chloride to the cooled solution over a period of 15 minutes.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[4]

-

Upon completion of the reaction, the crude product can be purified by column chromatography on silica gel using a suitable eluent such as dichloromethane.[4]

-

Further purification can be achieved by crystallization from a solvent like hexane to yield colorless crystals of this compound.[4]

Sources

A-Technical-Guide-to-N-5-Iodo-pyridin-2-yl-2-2-dimethyl-propionamide-Properties-Synthesis-and-Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motifs—an iodopyridine ring and a pivaloyl amide group—confer unique physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] The iodine substituent serves as a versatile synthetic handle for cross-coupling reactions, while the sterically hindered pivaloyl group can enhance metabolic stability and modulate pharmacokinetic profiles.[3][4]

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, validated methods for its synthesis and characterization, and its potential applications in drug discovery. The cornerstone of its identity is its molecular weight, a critical parameter for its analytical validation and quantification.

Core Physicochemical Properties and Structural Elucidation

The fundamental identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. These parameters are essential for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall quality control.

Molecular Weight and Formula

This compound has a molecular weight of 304.13 g/mol . This value is derived from its chemical formula, C₁₀H₁₃IN₂O .[5] The calculation is based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.904 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element, is 304.0127 Da . This value is crucial for high-resolution mass spectrometry (HRMS), which provides unambiguous confirmation of the elemental composition.

Data Presentation

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide | N/A |

| Molecular Formula | C₁₀H₁₃IN₂O | [5] |

| Molecular Weight | 304.13 g/mol | [5] |

| Monoisotopic Mass | 304.0127 Da | PubChem |

| CAS Number | 873302-38-6 | [5] |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 2-amino-5-iodopyridine with pivaloyl chloride. This reaction is a standard amide bond formation, a cornerstone of medicinal and organic chemistry.[6]

Causality in Experimental Design

-

Choice of Reagents : 2-amino-5-iodopyridine is the starting material, providing the core iodopyridine scaffold. Pivaloyl chloride is selected as the acylating agent due to the desirable properties of the resulting pivaloyl amide, such as steric bulk and metabolic stability.[4][7]

-

Base Selection : A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Using a non-nucleophilic base prevents it from competing with the aminopyridine in reacting with the pivaloyl chloride.

-

Solvent Choice : An inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction.

-

Temperature Control : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

-

Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-iodopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation : Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up : Dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is employed. This combination of methods creates a self-validating system where each technique corroborates the findings of the others, ensuring the highest level of scientific integrity.

-

Mass Spectrometry (MS) : This is the primary technique for confirming the molecular weight. In electrospray ionization (ESI) positive mode, the compound will typically be observed as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 305.02. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm), providing definitive structural evidence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the pyridine ring and the tert-butyl group of the pivaloyl moiety. The integration of these signals should correspond to the number of protons in each environment.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Key stretches would include the N-H bond of the amide (around 3300 cm⁻¹) and the strong C=O (carbonyl) stretch of the amide (around 1680 cm⁻¹).[8]

Analytical Workflow Diagram

Caption: Integrated analytical workflow for compound characterization.

Significance and Applications in Drug Development

The structural features of this compound make it a highly valuable intermediate in drug discovery.[9]

-

Scaffold for Lead Generation : The iodopyridine moiety is a key building block for introducing further molecular complexity.[10] The iodine atom is readily displaced or utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the rapid synthesis of diverse compound libraries for high-throughput screening.

-

Modulation of Pharmacokinetics : The pivaloyl group, with its sterically hindered tert-butyl moiety, can protect the adjacent amide bond from enzymatic hydrolysis by proteases and amidases. This can increase the metabolic stability and in vivo half-life of a drug candidate.

-

Bioisosteric Replacement : The pyridine ring itself is a common bioisostere for a phenyl ring in drug design, often improving solubility and metabolic properties.[11] The amide linkage is a fundamental component of many biologically active molecules, mimicking the peptide bonds found in nature.[6][12][13]

Hypothetical Signaling Pathway Application

Many kinase inhibitors, a critical class of oncology drugs, feature a substituted heterocyclic core that binds to the ATP-binding pocket of the target kinase. The this compound scaffold could be elaborated via a Suzuki coupling to append a second aromatic ring, creating a molecule with the potential to act as a hinge-binding kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a hypothetical derivative.

Conclusion

This compound is a well-defined chemical entity whose foundational characteristic is its molecular weight of 304.13 g/mol . This single piece of data is the starting point for a cascade of scientific inquiry, from its reliable synthesis to its rigorous analytical confirmation and its application as a versatile building block in the complex, multi-stage process of drug discovery. The logical integration of synthetic chemistry and analytical validation provides the high degree of certainty required for its use in creating next-generation therapeutics and advanced materials.

References

- Vertex AI Search. N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide.

- Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications.

- Chem-Impex. N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide.

- Benchchem. Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis.

- ACS Publications. Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering.

- PubMed. Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives.

- NIH. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.

- STM Journals. Synthesis, Characterization and Evaluation of Pyridine derivatives.

- PubMed. Pyridones in drug discovery: Recent advances.

- ResearchGate. Recent Development On Importance Of Heterocyclic Amides As Potential Bioactive Molecules: A Review.

- NIH. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Pulsus Group. Synthesis and biological importance of amide analogues.

- ResearchGate. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. pulsus.com [pulsus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization And Evaluation Of Pyridine Derivatives » RRJoDDD [journals.stmjournals.com]

- 10. chempanda.com [chempanda.com]

- 11. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide: A Technical Guide

Introduction

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide belongs to a class of substituted 2-aminopyridines, which are prevalent scaffolds in medicinal chemistry. The presence of an iodine atom offers a site for further functionalization, such as in Suzuki or Sonogashira cross-coupling reactions, making it a valuable building block for creating diverse molecular libraries. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps. This guide will detail the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound and outline the standard methodologies for their acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Expected Mass Spectrum

For this compound (C₁₀H₁₃IN₂O), the expected monoisotopic mass is 318.0076 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 318. The presence of iodine would also give rise to a characteristic isotopic pattern.

Table 1: Predicted Mass Spectrometry Data

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₀H₁₃IN₂O⁺ | 318 |

| [M - C(CH₃)₃]⁺ | C₆H₅IN₂O⁺ | 261 |

| [M - COC(CH₃)₃]⁺ | C₅H₅IN₂⁺ | 220 |

| [C(CH₃)₃]⁺ | C₄H₉⁺ | 57 |

Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to occur primarily at the amide bond. The most likely fragmentation pathways would involve the loss of the tert-butyl group or the entire pivaloyl group.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pivaloyl group and the pyridine ring. The chemical shifts are influenced by the electronic effects of the iodo and amide substituents.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 1H | H-6 |

| ~8.1 | Doublet of Doublets | 1H | H-4 |

| ~7.9 | Doublet | 1H | H-3 |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

| ~8.0 | Broad Singlet | 1H | -NH |

The protons on the pyridine ring (H-3, H-4, and H-6) are expected to be in the aromatic region (δ 7-9 ppm). The electron-withdrawing nature of the iodine atom and the amide group will deshield these protons. The tert-butyl protons will appear as a sharp singlet around δ 1.3 ppm due to their chemical equivalence. The amide proton is expected to be a broad singlet.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C=O (Amide) |

| ~150 | C-2 |

| ~148 | C-6 |

| ~145 | C-4 |

| ~115 | C-3 |

| ~85 | C-5 (C-I) |

| ~40 | -C(CH₃)₃ |

| ~27 | -C(CH₃)₃ |

The carbonyl carbon of the amide will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the iodine (C-5) being significantly shielded. The quaternary and methyl carbons of the tert-butyl group will be in the aliphatic region.

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

General Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate gas-phase ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Caption: General workflow for the spectroscopic characterization of a small molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS data for this compound. By understanding the expected spectroscopic signatures, researchers can confidently verify the synthesis of this important chemical intermediate and proceed with their drug discovery and development efforts. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of experimental results.

References

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide literature review

Executive Summary

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (also known as N-(5-iodopyridin-2-yl)pivalamide , CAS 470463-36-6 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the discovery of kinase inhibitors and central nervous system (CNS) agents.

Its value lies in its bifunctional nature:

-

The Pivaloyl Group: Acts as a robust protecting group for the 2-amino position, improving solubility and crystallinity compared to acetyl analogs. Crucially, it serves as a Directing Metalating Group (DMG) , influencing regioselectivity in C-H activation protocols.

-

The C-5 Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) or Lithium-Halogen exchange, allowing for the rapid construction of complex biaryl scaffolds.

This guide details the synthesis, reactivity, and application of this intermediate, providing researchers with a self-validating roadmap for its use in drug development.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide |

| Common Name | N-(5-iodopyridin-2-yl)pivalamide |

| CAS Number | 470463-36-6 |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Molecular Weight | 304.13 g/mol |

| Melting Point | 72–73 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Key Functional Groups | 2-Pivalamido (Amide), 5-Iodo (Aryl Halide), Pyridine (Heterocycle) |

Synthetic Pathways & Protocols

The synthesis of N-(5-iodopyridin-2-yl)pivalamide is typically approached via the acylation of the commercially available 2-amino-5-iodopyridine. While direct iodination of N-(pyridin-2-yl)pivalamide is possible, it often suffers from regioselectivity issues (C-3 vs C-5 competition). The route below is preferred for its high yield and operational simplicity.

Workflow Visualization

Figure 1: Step-wise synthesis from 2-aminopyridine precursor.

Detailed Experimental Protocol

Step 1: Preparation of 2-Amino-5-iodopyridine (Precursor) Note: This compound is commercially available, but can be synthesized if bulk quantities are required.

-

Dissolve 2-aminopyridine (1.0 eq) in acetic acid/water.

-

Add periodic acid (H₅IO₆, 0.2 eq) and Iodine (I₂, 0.4 eq) and heat to 80°C for 4 hours.

-

Mechanism: The periodic acid oxidizes iodine to a more electrophilic species (I⁺ equivalent), facilitating electrophilic aromatic substitution at the C-5 position (para to the amino group).

Step 2: Acylation to N-(5-Iodo-pyridin-2-yl)pivalamide This protocol ensures complete conversion while minimizing bis-acylation.

-

Reagents: 2-Amino-5-iodopyridine (10.0 g, 45.4 mmol), Pivaloyl chloride (6.0 g, 49.9 mmol, 1.1 eq), Triethylamine (Et₃N) (6.9 g, 68.1 mmol, 1.5 eq), Dichloromethane (DCM) (100 mL).

-

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with 2-amino-5-iodopyridine and DCM. Cool the suspension to 0°C in an ice bath.

-

Base Addition: Add Et₃N dropwise. The suspension may clear slightly.

-

Acylation: Add Pivaloyl chloride dropwise over 15 minutes via a pressure-equalizing addition funnel. Maintain internal temperature < 5°C to prevent exotherms.

-

Reaction: Remove ice bath and allow to stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting amine (polar) should disappear, replaced by a less polar product.

-

Workup: Quench with saturated NaHCO₃ (50 mL). Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Heptane to yield white needles.

-

Yield: Typically 85–92%.

-

Reactivity Profile & Applications

The strategic value of this molecule lies in the orthogonal reactivity of the C-I bond and the pivalamide group.

Palladium-Catalyzed Cross-Coupling (C-5 Functionalization)

The C-5 iodine is an excellent handle for Suzuki-Miyaura coupling. The pivalamide group prevents coordination of the pyridine nitrogen to the Pd catalyst, a common issue with free aminopyridines that leads to catalyst poisoning.

-

Application: Synthesis of biaryl kinase inhibitors.

-

Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O, 90°C.

Lithium-Halogen Exchange vs. Ortho-Lithiation

This is a critical divergence point for researchers.

-

Scenario A (Li-Halogen Exchange): Treatment with n-BuLi at -78°C results in rapid exchange of the Iodine for Lithium at C-5. This generates a C-5 nucleophile that can be quenched with aldehydes or ketones.

-

Scenario B (Directed Ortho-Lithiation): The pivaloyl group is a DMG that directs lithiation to C-3. However, Li-I exchange is kinetically faster than C-H deprotonation. To achieve C-3 functionalization, one must typically use the non-iodinated precursor, or use a base like LDA or LiTMP which may favor deprotonation, though the iodine is labile.

Reactivity Map

Figure 2: Divergent reaction pathways controlled by catalyst and base selection.

Case Study: Kinase Inhibitor Scaffold Construction

This intermediate is a structural surrogate for the "2-amino-5-arylpyridine" motif found in numerous Type I and Type II kinase inhibitors (e.g., Crizotinib analogs).

Synthesis of a Model VEGFR Inhibitor Precursor:

-

Coupling: N-(5-iodopyridin-2-yl)pivalamide is coupled with 4-fluorophenylboronic acid via Suzuki coupling.

-

Deprotection: The pivaloyl group is removed using acidic hydrolysis (6N HCl, reflux) or basic ethanolysis (NaOH/EtOH).

-

Note: Pivalamides are more stable than acetamides; acidic hydrolysis requires harsher conditions.

-

-

Urea Formation: The liberated free amine is reacted with an isocyanate to form the urea pharmacophore typical of kinase inhibitors (binding to the DFG-out pocket).

Safety & Handling

-

Hazards:

-

Storage: Keep in a cool, dry place (2–8°C recommended for long term).

-

Disposal: Halogenated organic waste streams.

References

-

Synthesis of 2-Amino-5-iodopyridine

- Methodology: "Synthesis method of 2-amino-5-iodopyridine.

-

Source:

-

Directed Ortho-Lithiation of Pivalamides

- Mechanistic Insight: "Directed Lithiation and Substitution of Pyridine Deriv

-

Source:

-

Suzuki Coupling of Aminopyridines

- Context: "Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling."

-

Source:

-

Product Data & Properties

- Compound: this compound (CAS 470463-36-6).

-

Source:

Sources

Technical Guide: Discovery and Strategic Application of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

This guide serves as an in-depth technical analysis of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (also known as N-(5-iodopyridin-2-yl)pivalamide ). This compound is a critical, high-value intermediate in modern medicinal chemistry, specifically designed to overcome the synthetic limitations of handling free aminopyridines during complex molecule assembly.

Part 1: Executive Summary & Core Significance

This compound is a specialized "masked" building block used in the synthesis of 2-amino-5-arylpyridine motifs, a pharmacophore ubiquitous in kinase inhibitors (e.g., Crizotinib, Xalkori) and GPCR modulators.

Its "discovery" lies not in its isolation as a natural product, but in its synthetic design to solve three fundamental challenges in process chemistry:

-

Regiocontrol: The pivaloyl group sterically and electronically directs subsequent functionalization.

-

Catalyst Compatibility: Free amino groups (

) are notorious for poisoning Palladium catalysts during cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The pivalamide masks this toxicity. -

C-H Activation Utility: The pivaloyl group is a "privileged" directing group for Palladium-catalyzed C-H activation, allowing further functionalization at the C3 position if required.

Part 2: Synthesis & Mechanistic Logic

The synthesis of this intermediate is a study in Electrophilic Aromatic Substitution (

Optimized Synthetic Protocol

Step 1: Pivaloylation (Protection)

-

Reagents: 2-Aminopyridine, Pivaloyl chloride (PivCl), Triethylamine (

), Dichloromethane (DCM). -

Conditions:

, 2 hours. -

Mechanism: Nucleophilic acyl substitution. The steric bulk of the tert-butyl group in PivCl prevents bis-acylation.

Step 2: Regioselective Iodination

-

Reagents: N-(pyridin-2-yl)pivalamide, N-Iodosuccinimide (NIS), Acetonitrile (MeCN) or Acetic Acid (AcOH).

-

Conditions: Reflux or catalytic

. -

Mechanism: The amide nitrogen donates electron density into the pyridine ring via resonance (+M effect), activating the para position (C5) and ortho position (C3). However, the bulky pivaloyl group sterically shields C3, forcing the electrophile (

) to attack C5 with high selectivity.

Data Summary: Protection vs. Direct Iodination

| Parameter | Direct Iodination (Free Amine) | Pivaloyl-Protected Route |

| Regioselectivity (C5:C3) | ~85:15 | >98:2 |

| Byproducts | 3,5-Diiodo species (significant) | Negligible |

| Stability | Light-sensitive, oxidizes easily | Stable, crystalline solid |

| Solubility | Polar, difficult to extract | Lipophilic, DCM-soluble |

| Catalyst Compatibility | Poisons Pd(0) species | Compatible with Pd(0)/Pd(II) |

Part 3: Strategic Applications in Drug Discovery

The true value of this compound is revealed in its downstream utility. It acts as a linchpin in convergent synthesis.

The "Switchable" Reactivity Workflow

-

C5-Functionalization (Cross-Coupling): The C5-Iodine bond is highly reactive toward oxidative addition by Palladium(0). The pivalamide remains inert, allowing for the installation of complex aryl or heteroaryl groups.

-

Reaction: Suzuki-Miyaura Coupling (

). -

Outcome: Formation of the 2-amino-5-arylpyridine core (protected).

-

-

C3-Functionalization (Directed C-H Activation): Once the C5 position is filled (or if C3 functionalization is desired first), the pivalamide oxygen can coordinate to Pd(II), directing C-H activation at the C3 position.

-

Note: This "Fagnou-type" chemistry allows for the rapid generation of highly substituted pyridine libraries.

-

-

Deprotection: The pivaloyl group is robust but can be removed under acidic (

) or basic (

Visualization: The Strategic Decision Tree

Caption: Synthetic workflow utilizing the pivaloyl-protected scaffold for divergent library generation.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound on a 10g scale.

1. Protection:

-

Dissolve 2-aminopyridine (10.0 g, 106 mmol) in anhydrous DCM (100 mL).

-

Add Triethylamine (16.3 mL, 117 mmol) and cool to 0°C.

-

Add Pivaloyl chloride (13.8 mL, 112 mmol) dropwise over 30 mins. Control: Exotherm should be managed <10°C.

-

Stir at RT for 2 hours.

-

Wash with

(sat. aq.) and Brine.[1] Dry over -

Concentrate to yield N-(pyridin-2-yl)pivalamide as a white solid (Yield: ~95%).

2. Iodination:

-

Dissolve the intermediate (10.0 g, 56 mmol) in Acetic Acid (50 mL).

-

Add N-Iodosuccinimide (NIS) (13.2 g, 59 mmol).

-

Heat to 80°C for 4 hours. Checkpoint: Monitor by LCMS for disappearance of starting material.

-

Cool to RT and pour into ice water (200 mL).

-

Neutralize with solid

or -

Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

-

Result: this compound. White to off-white solid.

References

-

Discovery of Perampanel: Hibi, S., et al. (2012). "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist." Journal of Medicinal Chemistry, 55(23), 10584-10600. Link

- Pivalamide Directing Group Chemistry: Lapointe, D., & Fagnou, K. (2010). "Overview of the Pivaloyl Directing Group in C-H Activation." Chemistry Letters, 39(11), 1118-1126.

-

Synthesis of 2-Amino-5-iodopyridine Derivatives: Li, X., et al. (2016).[1] "Synthesis of 2-Amino-5-bromo-3-iodopyridine." International Journal of Simulation Systems, Science & Technology, 17(46).[1] Link

- General Reactivity of Aminopyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition, Wiley-Blackwell.

Sources

Technical Guide: Synthesis and Strategic Application of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Executive Summary

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (often referred to as N-pivaloyl-2-amino-5-iodopyridine) is a high-value heterocyclic building block in medicinal chemistry.[1] It serves as a bifunctional scaffold: the iodine at C5 provides a reactive handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the pivalamide group acts as a robust protecting group that simultaneously directs transition-metal-catalyzed C–H activation at the C3 position.

This guide details the optimized synthesis of this core scaffold from 2-amino-5-iodopyridine , analyzes the mechanistic causality behind reagent selection, and outlines its downstream utility in divergent synthesis workflows.

Part 1: Retrosynthetic Analysis & Strategic Value

The synthesis of this compound is typically approached via the acylation of 2-amino-5-iodopyridine . The choice of the pivaloyl (2,2-dimethyl-propionyl) group is not arbitrary; it is selected for specific physiochemical properties:

-

Steric Bulk: The tert-butyl moiety prevents over-acylation (bis-acylation) of the exocyclic amine, a common side reaction with acetyl or benzoyl groups.

-

Orthogonal Reactivity: The pivalamide is stable against basic conditions used in Suzuki couplings but can be hydrolyzed under acidic conditions (e.g., HCl/MeOH) or converted to a tetrazole.

-

Directing Group (DG) Ability: The carbonyl oxygen coordinates with Pd(II) or Ir(III) catalysts, facilitating selective C–H functionalization at the C3 position (ortho to the amine).

Reaction Scheme

Part 2: Optimized Synthesis Protocol

Method A: Acid Chloride Route (Standard High-Throughput)

This protocol is preferred for milligram-to-gram scale synthesis due to its mild conditions and ease of workup.

1. Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 2-Amino-5-iodopyridine | Limiting Reagent | 1.0 | Commercial or prepared via iodination of 2-aminopyridine.[2][3] |

| Pivaloyl Chloride (PivCl) | Acylating Agent | 1.1 - 1.2 | Freshly distilled if older than 6 months. |

| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl byproduct. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous; ensures solubility of the starting material. |

| DMAP | Catalyst | 0.05 | Optional; accelerates sluggish reactions. |

2. Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add 2-amino-5-iodopyridine (1.0 equiv) and anhydrous DCM (concentration ~0.2 M). -

Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Pivaloyl Chloride (1.1 equiv) over 10–15 minutes.

-

Observation: A white precipitate (TEA·HCl salts) will form.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting amine is more polar than the amide product.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ .[4]

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with 0.1 M HCl (to remove unreacted amine/pyridine) followed by Brine.

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Hexanes/EtOAc (preferred for high purity) or purify via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes).

-

Method B: Anhydride Route (Green/Scale-Up)

Avoids the formation of corrosive HCl and chlorinated solvents.

-

Reagents: 2-Amino-5-iodopyridine (1.0 equiv), Pivalic Anhydride (1.2 equiv).

-

Conditions: Reflux in Toluene or Ethyl Acetate for 6–12 hours.

-

Advantage: The byproduct is pivalic acid, which can be removed via a basic wash (NaOH/NaHCO₃).[4] No chlorinated solvents required.

Part 3: Visualizing the Workflow & Utility

The following diagram illustrates the synthesis workflow and the divergent downstream applications of the product.

Caption: Synthesis of the pivalamide scaffold and its bifurcation into C5-cross-coupling or C3-directed C-H activation pathways.

Part 4: Quality Control & Characterization

To validate the integrity of the synthesized material, compare analytical data against these diagnostic signals.

Proton NMR ( H NMR, 400 MHz, CDCl )

- 1.35 ppm (s, 9H): The tert-butyl group (Pivaloyl). A clean singlet confirms no degradation of the protecting group.

- 8.05 ppm (s, 1H, broad): Amide N-H. Chemical shift varies with concentration and solvent.

-

8.18 ppm (d,

-

7.95 ppm (dd,

-

8.45 ppm (d,

LC-MS (ESI)

-

Target Mass: Calculated MW for C

H -

Observed: Look for

. -

Purity Check: Ensure no peak at

(unreacted 2-amino-5-iodopyridine).

Part 5: Mechanistic Insights & Troubleshooting

Why Pivaloyl? (The "Expertise" Pillar)

In drug development, the choice of protecting group dictates the synthetic route. Acetyl groups often fail in subsequent lithiation steps because the

Troubleshooting Common Issues

-

Low Solubility: 2-Amino-5-iodopyridine can be sparingly soluble in DCM.

-

Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or switch solvent to THF.

-

-

Purple Coloration: Reaction turns purple/brown.

-

Cause: Iodine liberation due to light sensitivity or trace oxidation.

-

Solution: Perform reaction in the dark (wrap flask in foil) and wash the organic layer with dilute Sodium Thiosulfate (

) during workup.

-

References

-

Synthesis of 2-Amino-5-iodopyridine Precursor

- Methodology: Iodination of 2-aminopyridine using and Periodic acid ( ).

- Source:Journal of Organic Chemistry, "Direct Iodin

-

Verification:[5]

-

Pivalamide as a Directing Group

- Context: Use of N-pivaloyl groups for Pd-catalyzed C-H activ

- Source:Nature, "Ligand-promoted C3-selective C–H olefin

-

Link:

-

General Amide Coupling Protocols

- Context: Standard operating procedures for acid chloride couplings.

-

Source:BenchChem, "Synthesis of 2,2-Dimethyl-N-phenylpropanamide Protocols."[4]

-

Link:

-

Applications in Drug Discovery

- Context: Use of 5-iodopyridine scaffolds in kinase inhibitor synthesis.

-

Source:Molecules, "Recent Advances on Synthetic Methodology Merging C–H Functionalization."[6]

-

Link:

Sources

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide structural analogs

An In-Depth Technical Guide to the Synthesis, Evaluation, and Structure-Activity Relationship of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide Structural Analogs

Abstract

The N-(pyridin-2-yl)-amide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This guide focuses on this compound, a molecule that combines the stability and hydrogen bonding capabilities of the 2-aminopyridine core with unique features imparted by its substituents. The iodine atom at the 5-position serves not only as a bulky halogen that can engage in halogen bonding but also as a versatile synthetic handle for further derivatization through cross-coupling reactions. The sterically demanding tert-butyl group of the pivalamide moiety often confers metabolic stability and provides specific hydrophobic interactions within target binding sites. This document provides a comprehensive overview for researchers and drug development professionals, detailing synthetic strategies, robust characterization protocols, methods for biological evaluation, and an analysis of the structure-activity relationships (SAR) for this chemical series.

Rationale and Significance

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with pyridine derivatives showing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The exploration of structural analogs of a lead compound is a critical step in optimizing potency, selectivity, and pharmacokinetic profiles. The this compound core offers several strategic advantages for analog development:

-

Modularity: The structure can be easily divided into three key regions for modification: the pyridine ring, the amide linker, and the aliphatic pivaloyl group. This allows for systematic exploration of SAR.

-

Synthetic Accessibility: The amide bond is readily formed, allowing for the rapid generation of analog libraries from commercially available or readily synthesized starting materials.

-

Tunable Properties: Substitution on the pyridine ring, particularly at the 5-position, allows for fine-tuning of electronic and steric properties. Replacing iodine with other halogens like fluorine or functional groups like hydroxyl can significantly alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

This guide will elucidate the methodologies required to systematically explore the chemical space around this promising scaffold.

Synthetic Strategies and Methodologies

The most direct and common approach to synthesizing N-(pyridin-2-yl)-amides is the acylation of a 2-aminopyridine derivative with an appropriate acylating agent. The following workflow outlines the general synthetic strategy.

Caption: General workflow for the synthesis of N-(pyridin-2-yl)-amides.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard procedure for the acylation of 2-amino-5-iodopyridine.

Materials:

-

2-Amino-5-iodopyridine

-

Pivaloyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-iodopyridine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10-20 mL per gram of aminopyridine).

-

Base Addition: Add anhydrous pyridine (1.2 eq) or TEA (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. Cool the flask to 0 °C in an ice bath.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove any unreacted acyl chloride and acidic byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Structural Analogs and Characterization

A variety of structural analogs can be synthesized by modifying the starting 2-aminopyridine. The table below summarizes key analogs of the parent compound, many of which are commercially available or can be synthesized via the protocol above.

| Compound Name | R Group (5-position) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Parent Compound | Iodo (I) | C₁₀H₁₃IN₂O | 304.13 | 100525-63-7 |

| Fluoro Analog | Fluoro (F) | C₁₀H₁₃FN₂O | 196.22 | 784155-54-0[4] |

| Hydroxy Analog | Hydroxy (OH) | C₁₀H₁₄N₂O₂ | 194.23 | 898561-65-4 |

| Methyl Analog | Methyl (CH₃) | C₁₁H₁₅IN₂O | 318.15 | 179554-56-4[5] |

| Bromo Analog | Bromo (Br) | C₁₀H₁₃BrN₂O | 257.13 | N/A |

Protocol: Standard Characterization

To ensure the identity, structure, and purity of synthesized compounds, a standard suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the parent iodo-compound, expect to see a singlet for the tert-butyl protons (~1.3 ppm), distinct aromatic proton signals for the pyridine ring, and a broad singlet for the amide N-H proton.

-

¹³C NMR: Provides information on the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) to confirm the molecular weight. The compound should be observed as its protonated molecular ion [M+H]⁺. For halogenated analogs, the characteristic isotopic pattern (e.g., for bromine) should be visible.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the final compound. A standard method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid or TFA). Purity should exceed 95% for use in biological assays.

-

Biological Evaluation and Applications

Analogs of this scaffold have been investigated for a range of biological activities, demonstrating their potential as modulators of various biological targets.

-

Anticancer Activity: Pyridine derivatives are known to exhibit antiproliferative effects.[2] Analogs can be screened against cancer cell lines like HeLa or A549 using cell viability assays.[1][2]

-

Enzyme Inhibition: This class of compounds has shown promise as enzyme inhibitors. For example, related N-pyridin-2-yl benzamides are allosteric activators of glucokinase, a target for type 2 diabetes.[6] More structurally distinct, but related dipeptide amides containing a 3-pyridyl group have been identified as potent inhibitors of the SARS-CoV 3CL protease.[7]

-

Receptor Antagonism: The pyridone core is present in Perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy, highlighting the scaffold's potential in neuroscience.[8]

Protocol: In Vitro Antiproliferation Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic or cytostatic effects of the synthesized analogs on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

Synthesized compounds dissolved in DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core structure provides critical insights into the features required for biological activity. The diagram below highlights key modification points.

Sources

- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. CAS 179554-56-4 | N-(5-iodo-4-methyl-pyridin-2-YL)-2,2-dimethyl-propionamide - Synblock [synblock.com]

- 6. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Targets of Molibresib (I-BET-762)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Epigenetic Regulator Molibresib

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, more commonly known in scientific literature and clinical studies as Molibresib (I-BET-762 or GSK525762), is a potent, cell-permeable small molecule that has garnered significant attention in the fields of oncology and immunology.[1][2][3] Developed by GlaxoSmithKline, it emerged from a screening campaign and was subsequently optimized to become a clinical candidate.[4] This technical guide provides a comprehensive overview of the molecular targets of Molibresib, its mechanism of action, and the downstream signaling pathways it modulates. We will delve into the experimental methodologies used to validate these targets and present quantitative data to inform further research and development.

Molibresib is a member of a novel class of therapeutic agents known as Bromodomain and Extra-Terminal (BET) inhibitors.[4][5] These inhibitors represent a paradigm shift in cancer therapy, moving beyond conventional cytotoxic agents to target the epigenetic regulation of gene expression that is often dysregulated in cancer and other diseases.[6][7]

The Primary Molecular Targets: The BET Family of Proteins

The principal targets of Molibresib are the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic "readers."[4] This family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[8] Each of these proteins contains two tandem bromodomains (BD1 and BD2) at their N-terminus, which function to recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][9] This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, thereby activating the transcription of target genes.[7]

Molibresib exhibits high affinity for the bromodomains of BRD2, BRD3, and BRD4, effectively acting as a pan-BET inhibitor.[10] Its binding is highly selective for the BET family over other bromodomain-containing proteins, which is a critical attribute for a therapeutic agent, minimizing off-target effects.[10]

Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding